Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-
Description
Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- is a bicyclic thiophene derivative featuring a tetrahydrobenzo[b]thiophene core linked to an acetamide group. This scaffold has garnered significant interest due to its versatility in medicinal chemistry, particularly as a precursor for synthesizing antitumor, antimicrobial, and kinase-inhibiting agents . Its structural rigidity and electron-rich thiophene ring enable diverse functionalization, making it a key intermediate for generating bioactive analogs.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-7(12)11-10-6-8-4-2-3-5-9(8)13-10/h6H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLNLGZBUXXBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(S1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234726 | |
| Record name | N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14770-80-0 | |
| Record name | N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14770-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction Protocol
Reagents :
-
Cyclohexanone (1.0 equiv)
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Ethyl cyanoacetate (1.2 equiv)
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Elemental sulfur (1.5 equiv)
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Morpholine (base, 2.0 equiv)
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Ethanol (solvent)
Procedure :
-
Cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.12 mol), and sulfur (4.8 g, 0.15 mol) are suspended in ethanol (100 mL).
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Morpholine (17.4 g, 0.2 mol) is added dropwise under nitrogen.
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The mixture is refluxed at 80°C for 6–8 hours.
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After cooling, the precipitate is filtered and washed with cold ethanol to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene as a pale yellow solid.
Yield : 65–70%
Characterization :
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¹H NMR (DMSO-d₆) : δ 1.65–1.82 (m, 4H, cyclohexyl CH₂), 2.45 (t, 2H, J = 6.1 Hz, CH₂), 2.78 (t, 2H, J = 6.0 Hz, CH₂), 6.42 (s, 2H, NH₂).
Acetylation of the Amine Intermediate
The 2-amino group undergoes nucleophilic acyl substitution with acetyl chloride to form the target acetamide. Schotten-Baumann conditions are employed to mitigate side reactions and enhance yield.
Acetylation Protocol
Reagents :
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2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (1.0 equiv)
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Acetyl chloride (1.2 equiv)
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Triethylamine (1.5 equiv)
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Dichloromethane (DCM, solvent)
Procedure :
-
The amine (10.0 g, 0.06 mol) is dissolved in DCM (100 mL) under nitrogen.
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Triethylamine (9.1 g, 0.09 mol) is added, followed by dropwise addition of acetyl chloride (5.7 g, 0.072 mol) at 0°C.
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The reaction is refluxed for 3 hours.
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The mixture is washed with water (3 × 50 mL), dried over Na₂SO₄, and concentrated.
Yield : 75–80%
Characterization :
-
¹H NMR (CDCl₃) : δ 1.72–1.89 (m, 4H, cyclohexyl CH₂), 2.11 (s, 3H, COCH₃), 2.52 (t, 2H, J = 6.2 Hz, CH₂), 2.85 (t, 2H, J = 6.1 Hz, CH₂), 6.95 (s, 1H, NH).
Alternative Synthetic Pathways
Reductive Amination Approach
For substrates where the Gewald reaction is inefficient, reductive amination of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-one offers an alternative:
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The ketone (1.0 equiv) is reacted with ammonium acetate (3.0 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 25°C for 24 hours.
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The resulting amine is acetylated as described in Section 2.1.
Yield : 50–55% (lower than Gewald method).
Critical Analysis of Methodologies
| Parameter | Gewald Route | Reductive Amination |
|---|---|---|
| Yield | 65–70% | 50–55% |
| Reaction Time | 6–8 hours | 24 hours |
| Byproducts | Minimal | Cyanide residues |
| Scalability | High | Moderate |
The Gewald method is superior in yield and scalability, though it requires stringent control of sulfur stoichiometry to avoid over-cyclization. Reductive amination, while avoiding sulfur handling, suffers from lower efficiency and potential cyanide contamination.
Industrial-Scale Optimization
Solvent Selection
Ethanol and DCM are preferred for their balance of solubility and ease of removal. Substituting DCM with toluene reduces environmental impact but necessitates higher temperatures (110°C), marginally decreasing yield to 70%.
Catalytic Enhancements
Adding catalytic iodine (0.1 equiv) during the Gewald reaction accelerates sulfur incorporation, reducing reaction time to 4 hours and improving yield to 78%.
Quality Control and Validation
Purity Assessment
Stability Studies
The compound remains stable under nitrogen at −20°C for >12 months. Degradation (<2%) occurs under humid conditions (40°C/75% RH), necessitating airtight packaging.
Emerging Methodologies
Microwave-assisted synthesis reduces the Gewald reaction time to 30 minutes with comparable yields (70%). Flow chemistry systems further enhance scalability, achieving throughputs of 1 kg/day with 99.5% purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromide, triethylamine, and active methylene reagents. For example, the cyclo condensation of the compound with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can produce pyrrole derivatives .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives and oxopyridine derivatives .
Scientific Research Applications
Chemical Properties and Structure
Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- is characterized by its unique structure that includes a thiophene ring fused to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 195.28 g/mol .
Chemistry
In the field of chemistry, Acetamide serves as a precursor for synthesizing various heterocyclic compounds. Its ability to participate in diverse chemical reactions makes it valuable for developing new materials and compounds.
Table 1: Common Reactions Involving Acetamide
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form different derivatives. |
| Reduction | Undergoes reduction yielding various reduced forms. |
| Substitution | Engages in substitution reactions with various reagents. |
Biology
Acetamide has demonstrated potential biological activities that are of interest to biochemists and pharmacologists. Research indicates that compounds with similar structures can inhibit specific enzymes such as JNK3 (c-Jun N-terminal kinase 3), which is involved in cellular signaling pathways related to inflammation and apoptosis.
Case Study: Enzyme Inhibition
- Objective : To evaluate the inhibitory effects of Acetamide on JNK3.
- Findings : Similar compounds have shown promising results in inhibiting tumor cell lines through the JNK signaling pathway.
Medicine
The therapeutic potential of derivatives of Acetamide is being explored extensively. Compounds derived from this acetamide have been investigated for their anti-cancer properties and as potential treatments for neurodegenerative diseases.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Oncology | Investigated for anti-cancer effects through enzyme inhibition. |
| Neurodegeneration | Potential use in treating diseases like Alzheimer's due to its biological activity. |
Industrial Applications
In industry, Acetamide is utilized in producing various chemicals and materials. Its efficiency in solvent-free reactions makes it a cost-effective choice for manufacturers.
Table 3: Industrial Uses
| Industry | Application |
|---|---|
| Chemical Manufacturing | Used as an intermediate for synthesizing other industrial chemicals. |
| Pharmaceutical | Serves as a building block for drug development. |
Mechanism of Action
The mechanism of action of Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can undergo 1,3-dinucleophilic attack by active methylene reagents on its acetamido 1,3-bielectrophilic moiety, leading to the formation of various derivatives . These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Antitumor Activity
- EGFR/HER2 Inhibition : Compounds like 21b target tyrosine kinases, disrupting signaling pathways in lung and breast cancers .
- Tubulin Binding : Thiadiazole derivatives (e.g., Compound 3) inhibit microtubule assembly, inducing apoptosis .
- Topoisomerase Inhibition : Pyrazolo-pyridine analogs (e.g., 21b) intercalate DNA, blocking replication .
Antimicrobial Activity
- Azo Dyes: Derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit potent activity against S. aureus and C. albicans (MIC: 4–16 µg/mL) .
Physicochemical Properties
- Solubility : Most derivatives are lipophilic (logP > 3), limiting aqueous solubility but enhancing membrane permeability.
- Stability : Hydrazone derivatives (e.g., 25a) show pH-dependent stability, degrading in acidic conditions .
Biological Activity
Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- (CAS No. 14770-80-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Acetamide derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The compound in focus has shown promise in various studies related to its ability to inhibit specific enzymes and its effects on different cell lines.
Target Enzymes : Similar compounds have been reported to inhibit enzymes such as JNK3 (c-Jun N-terminal kinase 3), which plays a crucial role in cellular processes like inflammation and apoptosis. The inhibition of JNK3 can lead to significant cellular effects, potentially impacting tumor growth and progression.
Biochemical Pathways : The compound's interaction with the JNK signaling pathway may influence various cellular responses. This pathway is implicated in stress responses and can affect cell survival and differentiation.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of acetamide derivatives. For instance, compounds synthesized from 2-mercaptobenzothiazole displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) of selected compounds were comparable to standard antibiotics like levofloxacin .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2b | < 25 | E. coli |
| 2i | < 50 | S. aureus |
| Control | 50 | S. aureus |
These findings suggest that the structural modifications in acetamide derivatives enhance their antibacterial potency.
Anticancer Potential
Research has indicated that acetamide derivatives exhibit anticancer activity against various cancer cell lines. For example, studies focusing on substituted acetamide derivatives have shown effective inhibition of butyrylcholinesterase (BChE), which is a therapeutic target for Alzheimer's disease . The ability to inhibit BChE suggests potential applications in neurodegenerative disease treatment.
Case Studies
- Antibacterial Study : A recent study synthesized a series of acetamide derivatives and tested their antibacterial activity using the agar well diffusion method. Compounds 2b and 2i demonstrated significant antibacterial effects against multiple strains, outperforming some standard treatments .
- Enzyme Inhibition Study : Another investigation focused on the inhibition of BChE by various acetamide derivatives. Several compounds showed promising results with IC50 values indicating effective inhibition, highlighting their potential use in treating Alzheimer's disease .
Q & A
Advanced Research Question
- MIC assays : Compounds are screened against S. aureus, E. coli, and C. albicans. For example, thiazole derivatives from 2-cyanoacetamide precursors showed MIC values of 8–32 μg/mL .
- Structural factors :
- Electron-withdrawing groups (e.g., -CN, -CF3) enhance membrane penetration .
- Heterocyclic fusion (e.g., thieno[2,3-d]pyrimidines) disrupts microbial enzyme function .
What methods are used to achieve enantioselective synthesis of derivatives?
Advanced Research Question
- Enzymatic resolution : Lipase-catalyzed transesterification of racemic N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (rac-4) with vinyl acetate in organic solvents yields enantioenriched (S)-4 (>90% ee), monitored via chiral HPLC .
- Chiral auxiliaries : Use of (R)- or (S)-phenylethylamine in Schiff base formation directs stereochemistry .
How do researchers address contradictions in biological activity data across studies?
Advanced Research Question
- Cell line specificity : Antitumor activity varies between MCF-7 (hormone-sensitive) vs. MDA-MB-231 (triple-negative) breast cancer models due to receptor expression differences .
- Assay conditions : Discrepancies in IC50 values may arise from variations in incubation time (24 vs. 72 hours) or serum concentration in media .
- Metabolic stability : Hepatic microsome assays identify derivatives prone to rapid degradation, explaining inconsistent in vivo vs. in vitro results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
